Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate
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Overview
Description
Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with a carboxylate ester group attached to the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethyl-1H-indene and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Esterification: The key step involves the esterification of 6-ethyl-1H-indene with methyl chloroformate, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This allows for efficient and scalable production of the compound, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-ethyl-1H-indene-4-carboxylate: Similar structure but lacks the tetrahydro modification.
Ethyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-3-carboxylate: Similar structure with the carboxylate group at a different position.
Properties
CAS No. |
92935-22-3 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C13H18O2/c1-3-9-7-10-5-4-6-11(10)12(8-9)13(14)15-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
VYFJDWNWQXXVBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(CCC2)C(=C1)C(=O)OC |
Origin of Product |
United States |
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